molecular formula C3HN5O2 B6259797 1,2,4-oxadiazole-3-carbonyl azide CAS No. 39512-61-3

1,2,4-oxadiazole-3-carbonyl azide

Cat. No.: B6259797
CAS No.: 39512-61-3
M. Wt: 139.1
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Description

1,2,4-Oxadiazole-3-carbonyl azide is a heterocyclic compound that contains an oxadiazole ring, which is a five-membered ring consisting of two nitrogen atoms and one oxygen atom

Mechanism of Action

Target of Action

1,2,4-Oxadiazole derivatives have been synthesized as anti-infective agents with a broad spectrum of activities, including anti-bacterial, anti-viral, and anti-leishmanial . They have shown affinity to metabotropic glutamate receptor type II and IV, which are attractive molecular targets for the treatment of stroke, epilepsy, and neurodegenerative disorders . Additionally, some 1,2,4-oxadiazole derivatives have been developed as dual inhibitors of EGFR/VEGFR-2 .

Mode of Action

For instance, some derivatives have been found to inhibit EGFR/VEGFR-2, which are key players in signal transduction pathways that govern cellular processes such as proliferation, differentiation, migration, and angiogenesis .

Biochemical Pathways

For example, some derivatives have been found to inhibit the signaling pathways of EGFR/VEGFR-2, which are involved in cellular processes such as proliferation, differentiation, migration, and angiogenesis .

Pharmacokinetics

1,2,4-oxadiazole derivatives are known for their chemical and heat resistance, which can be advantageous in terms of drug stability and bioavailability .

Result of Action

1,2,4-oxadiazole derivatives have been reported to exhibit a broad spectrum of anti-infective activities, including anti-bacterial, anti-viral, and anti-leishmanial effects . Some derivatives have also shown significant antiproliferative action .

Action Environment

It’s worth noting that the chemical and heat resistance of 1,2,4-oxadiazole derivatives can potentially contribute to their stability under various environmental conditions .

Biochemical Analysis

Biochemical Properties

1,2,4-Oxadiazole-3-carbonyl azide is known to interact with various enzymes, proteins, and other biomolecules. It possesses hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen, wherein nitrogen has been a stronger hydrogen bond acceptor than oxygen . This property allows it to form stable interactions with biomolecules, influencing biochemical reactions .

Cellular Effects

Related 1,2,4-oxadiazoles have shown anti-infective properties, including anti-bacterial, anti-viral, and anti-leishmanial activities . These effects suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Related compounds in the 1,2,4-oxadiazole family have shown good thermal stability .

Dosage Effects in Animal Models

The effects of varying dosages of this compound in animal models are yet to be thoroughly studied. Related compounds have shown low toxicity in certain cell lines, suggesting potential for therapeutic use .

Metabolic Pathways

Given its structural similarity to other 1,2,4-oxadiazoles, it may interact with various enzymes or cofactors and could potentially influence metabolic flux or metabolite levels .

Transport and Distribution

Given its biochemical properties, it may interact with various transporters or binding proteins, potentially influencing its localization or accumulation within cells .

Subcellular Localization

Based on its properties, it could potentially be directed to specific compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,4-Oxadiazole-3-carbonyl azide can be synthesized through several methods. One common approach involves the reaction of 1,2,4-oxadiazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with sodium azide to yield the desired azide compound . The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of scale-up synthesis apply. These include optimizing reaction conditions for higher yields, ensuring safety protocols for handling azides, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Oxadiazole-3-carbonyl azide undergoes various chemical reactions, including:

    Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

    Cycloaddition Reactions: The azide group can engage in [3+2] cycloaddition reactions with alkynes or alkenes to form triazoles.

    Decomposition Reactions: Under certain conditions, the azide group can decompose, releasing nitrogen gas and forming reactive intermediates.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines and alcohols, with reaction conditions typically involving mild bases and solvents like dichloromethane or tetrahydrofuran.

    Cycloaddition: Reagents such as alkynes or alkenes are used, often under thermal or catalytic conditions.

    Decomposition: Elevated temperatures or the presence of catalysts can induce decomposition.

Major Products Formed

    Substitution Reactions: Products include substituted oxadiazoles with various functional groups.

    Cycloaddition Reactions: Products include triazole derivatives.

    Decomposition Reactions: Products include nitrogen gas and various reactive intermediates.

Comparison with Similar Compounds

1,2,4-Oxadiazole-3-carbonyl azide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific reactivity and the ability to form stable triazole derivatives, making it valuable in various chemical and biological applications.

Properties

CAS No.

39512-61-3

Molecular Formula

C3HN5O2

Molecular Weight

139.1

Purity

95

Origin of Product

United States

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